molecular formula C7H11NO2 B8433646 Methyl 4-amino-5-hexynoate

Methyl 4-amino-5-hexynoate

Cat. No.: B8433646
M. Wt: 141.17 g/mol
InChI Key: MLXROFZJOQKFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-hexynoate is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 4-aminohex-5-ynoate

InChI

InChI=1S/C7H11NO2/c1-3-6(8)4-5-7(9)10-2/h1,6H,4-5,8H2,2H3

InChI Key

MLXROFZJOQKFLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C#C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.1 g of sodium was dissolved in 10 ml of methanol, under nitrogen. 1.5 g of 3A was stirred in 12 ml of dry methanol at 0° C. under nitrogen and 0.23 ml of the sodium methoxide solution was added drop-by-drop at 0° C. The resulting mixture was stirred at 0° C. for 3.5 hours, then stored in a freezer over a week-end. Then 30 mg of ammonium chloride was added, the mixture was stirred for 15 minutes at 0° C., stripped to a mush, slurried with ether and filtered. The ether was evaporated from the filtrate, the residue was dissolved in 25 ml of tetrahydrofuran and the solution was added drop-by-drop over one minute to a vigorously stirred ice-cold 0.2N hydrochloric acid solution. The resulting mixture was stirred at 0° C. for 3.5 hours, the solvent was evaporated and the residue was extracted with ether. The water was evaporated from the aqueous phase, toluene was added to the residue and residual water removed by azeotropic distillation. The residue was dissolved in methanol, toluene was added and the mixture was distilled azeotropically. The residue was dissolved in methylene chloride, the solution was dried (Na2SO4), filtered and the solvent was evaporated. The residue was subjected to low pressure distillation, to give 3, as a gum.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
3A
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.